molecular formula C15H10Cl2O3 B2451459 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde CAS No. 723333-47-9

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B2451459
CAS No.: 723333-47-9
M. Wt: 309.14
InChI Key: LBWCAJOYAMDPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c16-13-6-3-11(7-14(13)17)15(19)9-20-12-4-1-10(8-18)2-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWCAJOYAMDPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 3,4-dichlorophenylacetic acid with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Biological Activity

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C15H10Cl2O3, and it has garnered interest due to its biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10Cl2O3
  • Molecular Weight : 309.15 g/mol
  • Structural Features : The compound contains a dichlorophenyl group and an aldehyde functional group, which are essential for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves interference with bacterial metabolic pathways, potentially affecting enzyme activity critical for survival.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, it may target cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes in both microbial and cancer cells.
  • Signal Transduction Pathways : By modulating pathways such as those involving CDKs, it can lead to cell cycle arrest and apoptosis.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated effective inhibition against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
Anticancer Research In vitro studies showed that treatment with the compound resulted in a 70% reduction in viability of human breast cancer cells (MCF-7) at a concentration of 25 µM after 48 hours.
Mechanistic Insights Research indicated that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9.

Comparative Analysis

When compared to similar compounds such as 2,4-Dichlorophenol and 2,4-Dichlorobenzaldehyde, this compound shows enhanced biological activity due to its unique structural features that facilitate stronger interactions with biological targets.

CompoundAntimicrobial ActivityAnticancer Activity
This compound High (MIC = 50 µg/mL)Significant (70% reduction at 25 µM)
2,4-Dichlorophenol ModerateLow
2,4-Dichlorobenzaldehyde LowModerate

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